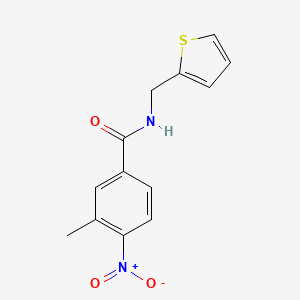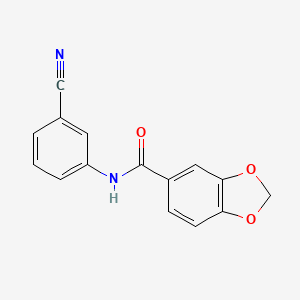
N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide, also known as DFB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has been widely used in scientific research as a potent and selective inhibitor of PKC. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Mecanismo De Acción
N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide inhibits PKC by binding to its regulatory domain, thereby preventing its activation. PKC activation requires the binding of diacylglycerol (DAG) and calcium ions to its regulatory domain. This compound competes with DAG for binding to the regulatory domain, thereby preventing PKC activation. PKC inhibition by this compound leads to the inhibition of various downstream signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. However, this compound has some limitations for lab experiments. It is relatively unstable and requires careful handling and storage. In addition, this compound has a short half-life in vivo, which limits its use in animal studies.
Direcciones Futuras
There are several future directions for the use of N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide in scientific research. One potential application is the development of this compound-based therapies for cancer. This compound has been shown to inhibit the growth of various cancer cell lines and sensitize them to chemotherapy, which makes it a promising candidate for cancer treatment. Another potential application is the use of this compound in the study of PKC isoforms. There are several PKC isoforms, each with a distinct role in cellular processes. This compound can be used to study the specific role of each isoform in various cellular processes. Finally, this compound can be used in the study of the role of PKC in various diseases, including diabetes, cardiovascular disease, and neurodegenerative diseases.
Métodos De Síntesis
N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide can be synthesized using a two-step process. In the first step, 3,5-dimethoxyaniline is reacted with 2,5-difluorobenzenesulfonyl chloride in the presence of a base to yield 3,5-dimethoxy-N-(2,5-difluorobenzenesulfonyl)aniline. In the second step, the resulting compound is treated with ammonium carbonate to obtain this compound.
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO4S/c1-20-11-6-10(7-12(8-11)21-2)17-22(18,19)14-5-9(15)3-4-13(14)16/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXIMNXBGNBEIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide](/img/structure/B5698801.png)


![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5698815.png)
![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5698822.png)
![5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5698828.png)


![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5698854.png)
![N-1,3-benzodioxol-5-yl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5698860.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5698869.png)
![2-benzyl-6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5698876.png)
